molecular formula C18H18FNO4 B6412454 2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid CAS No. 1261903-68-7

2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid

Cat. No.: B6412454
CAS No.: 1261903-68-7
M. Wt: 331.3 g/mol
InChI Key: SCBUNFWFZHQGNB-UHFFFAOYSA-N
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Description

2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the amine group with a BOC group, followed by the introduction of the fluorine atom and the carboxylic acid group. The BOC protection is often achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The fluorination can be carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts for BOC deprotection and other steps can enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from reactions with carboxylic acids.

    Substituted Aromatics: Resulting from nucleophilic aromatic substitution.

Scientific Research Applications

2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The BOC-protected amine can be deprotected to reveal a free amine, which can then engage in nucleophilic reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Uniqueness: 2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid is unique due to the combination of a BOC-protected amine, a fluorine atom, and a carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)15-10-12(19)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBUNFWFZHQGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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